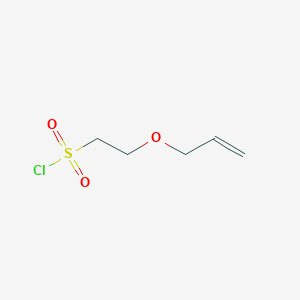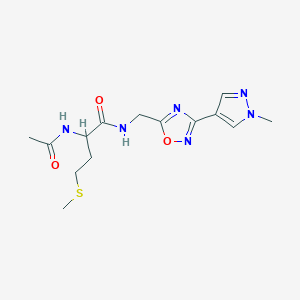![molecular formula C22H18N4OS B2888577 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide CAS No. 849027-22-1](/img/structure/B2888577.png)
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as “2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide”, has a molecular formula of C22H18N4OS . It has an average mass of 386.470 Da and a monoisotopic mass of 386.120117 Da .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 76% and the melting point was between 267–269°C . The IR spectrum showed a peak at 2222 cm−1, which corresponds to the C≡N stretch .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its 1H-NMR spectrum . The spectrum shows signals corresponding to the various types of protons present in the molecule .Physical and Chemical Properties Analysis
This compound has a melting point of 267–269°C . Its IR spectrum shows a peak at 2222 cm−1, indicating the presence of a cyano group . The 1H-NMR spectrum provides information about the types of protons present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Compounds structurally related to "2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide" have been extensively studied for their synthetic pathways and chemical transformations. For instance, Savchenko et al. (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to pyridin-2(1H)-ones, which serve as precursors for further chemical modifications, including bromination, nitration, and alkylation, thereby expanding the chemical space for potential applications in medicinal chemistry and material science (Savchenko et al., 2020).
Antimicrobial and Cytotoxic Activities
Structural analogs have demonstrated significant biological activities. Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic activities. These studies indicate the potential of such compounds to act as templates for the development of new therapeutic agents with targeted antimicrobial properties (Noolvi et al., 2014).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) developed novel structures derived from benzimidazole as potent anti-Helicobacter pylori agents, showcasing the applicability of benzimidazole derivatives in addressing gastrointestinal pathogens, potentially leading to new treatments for H. pylori infections (Carcanague et al., 2002).
Antitumor Activities
Albratty et al. (2017) investigated the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives for antitumor activities. The structural versatility of these compounds demonstrates their potential in developing new cancer therapeutics, indicating a broad application spectrum for related chemical entities (Albratty et al., 2017).
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-14-6-5-7-16(10-14)24-20(27)13-28-21-11-15(2)17(12-23)22-25-18-8-3-4-9-19(18)26(21)22/h3-11H,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVPZGOXLHPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)




![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)



